N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
CAS No.: 1797728-49-4
Cat. No.: VC4190483
Molecular Formula: C24H17N3O2S
Molecular Weight: 411.48
* For research use only. Not for human or veterinary use.
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide - 1797728-49-4](/images/structure/VC4190483.png)
Specification
CAS No. | 1797728-49-4 |
---|---|
Molecular Formula | C24H17N3O2S |
Molecular Weight | 411.48 |
IUPAC Name | N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Standard InChI | InChI=1S/C24H17N3O2S/c1-15-25-22(14-30-15)18-9-5-6-10-20(18)26-24(28)17-11-12-21-19(13-17)23(29-27-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28) |
Standard InChI Key | PNXMTVCDWIQKOW-UHFFFAOYSA-N |
SMILES | CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Introduction
Potential Applications
Compounds with structures similar to this often exhibit bioactivity due to their heterocyclic frameworks:
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Pharmaceuticals: May serve as a lead compound for drug development targeting enzymes or receptors.
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Antimicrobial Agents: Thiazoles and benzoxazoles are known for antimicrobial properties.
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Fluorescent Probes: Benzoxazole derivatives are often used in fluorescence imaging.
Synthesis
The synthesis of such compounds typically involves:
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Formation of the thiazole ring through cyclization reactions involving sulfur and nitrogen precursors.
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Coupling reactions to attach the benzoxazole moiety.
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Amidation to introduce the carboxamide group.
Example Reaction Pathway:
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Cyclization of a 2-methylthioaniline derivative to form the thiazole ring.
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Condensation with a benzoxazole precursor.
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Functionalization with an acyl chloride to introduce the carboxamide group.
Analytical Characterization
To confirm its structure, the following techniques would be essential:
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NMR Spectroscopy: For proton (H) and carbon (C) environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic rings.
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X-Ray Crystallography: For precise structural determination.
Biological Evaluation
If synthesized, the compound could be tested for:
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Antimicrobial Activity: Against bacterial or fungal strains.
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Anticancer Potential: Using cell line assays like MTT or SRB methods.
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Enzyme Inhibition Studies: To explore interactions with specific targets like kinases or oxidases.
Data Table Template
Below is a suggested table format for summarizing key properties if experimental data were available:
Property | Value/Observation | Methodology |
---|---|---|
Molecular Formula | TBD | Computational Tools |
Molecular Weight | TBD | Mass Spectrometry |
Melting Point | TBD | Differential Scanning Calorimetry |
Solubility | TBD | Solubility Tests |
Antimicrobial Activity | TBD | MIC Assays |
Anticancer Efficacy | TBD | Cell Line Screening |
For further insights, it is recommended to consult specialized chemical databases like PubChem, Reaxys, or SciFinder using the exact compound name or structural identifiers such as SMILES or InChI strings.
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